

Phycocyanobilin: A Technical Guide on its Chemical Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phycocyanobilin*

Cat. No.: *B10855927*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **phycocyanobilin** (PCB), a linear tetrapyrrole chromophore with significant therapeutic potential. We will delve into its core chemical properties, explore its engagement with key cellular signaling pathways, and detail established experimental protocols for its extraction, purification, and analysis.

Core Chemical Properties and Formula

Phycocyanobilin is a blue phycobilin, a light-capturing chromophore found in cyanobacteria, red algae, and other related organisms^[1]. It is covalently attached to phycobiliproteins, such as phycocyanin and allophycocyanin, via a thioether bond^[1]. Its potent antioxidant and anti-inflammatory properties have made it a subject of intense research for therapeutic applications, including the potential treatment of neurodegenerative diseases^{[2][3][4]}.

Quantitative Chemical Data

The fundamental chemical and physical properties of **phycocyanobilin** are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₃₃ H ₃₈ N ₄ O ₆	[1][5][6]
Molecular Weight	586.69 g/mol	[1][7]
CAS Number	20298-86-6	[5]
Appearance	Blue pigment	[8]
Molar Absorptivity (ε)	~102,000 M ⁻¹ cm ⁻¹ (in native phycocyanin)	[9][10]
Absorption Maximum (λ _{max})	~620-640 nm (in phycocyanin)	[11][12]
Fluorescence Emission	~650 nm (in phycocyanin)	[12]

Solubility Profile

Phycocyanobilin's solubility is a critical factor for its experimental and therapeutic application.

- Water and Polar Solvents: It is reported to be soluble in water and other polar organic solvents[2][13].
- DMSO: **Phycocyanobilin** is soluble in DMSO; however, challenges such as precipitation can occur, potentially due to moisture absorption by the solvent, aggregation of PCB molecules, or pH sensitivity[3][14][15]. To enhance solubility in DMSO, gentle heating to 37°C and sonication may be employed[4][14].
- Alkaline Solutions: Solubility in aqueous solutions can be improved by adjusting the pH to be more alkaline[14].

Chemical Structure

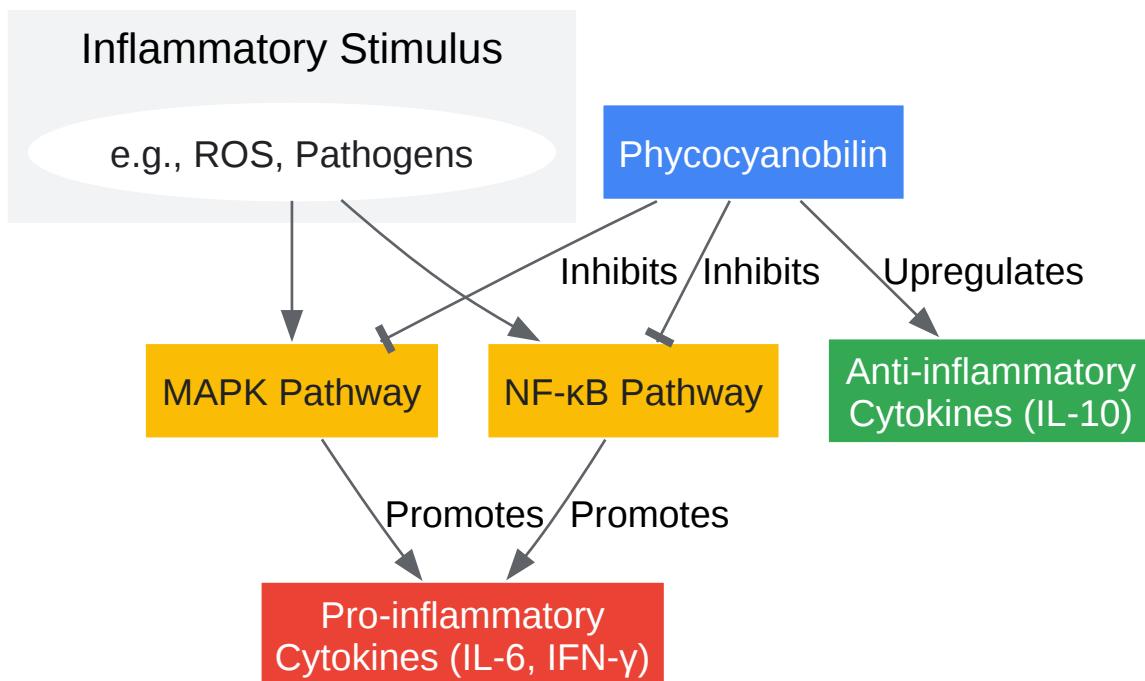
Phycocyanobilin is an open-chain tetrapyrrole, meaning it consists of four pyrrole rings linked together in a linear fashion[2][16]. This structure is responsible for its ability to absorb light, particularly in the orange-red spectrum[12]. The IUPAC name for **phycocyanobilin** is 3-[(2Z,5E)-2-[(3-(2-carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl)methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid[1].

Signaling Pathways and Biological Activity

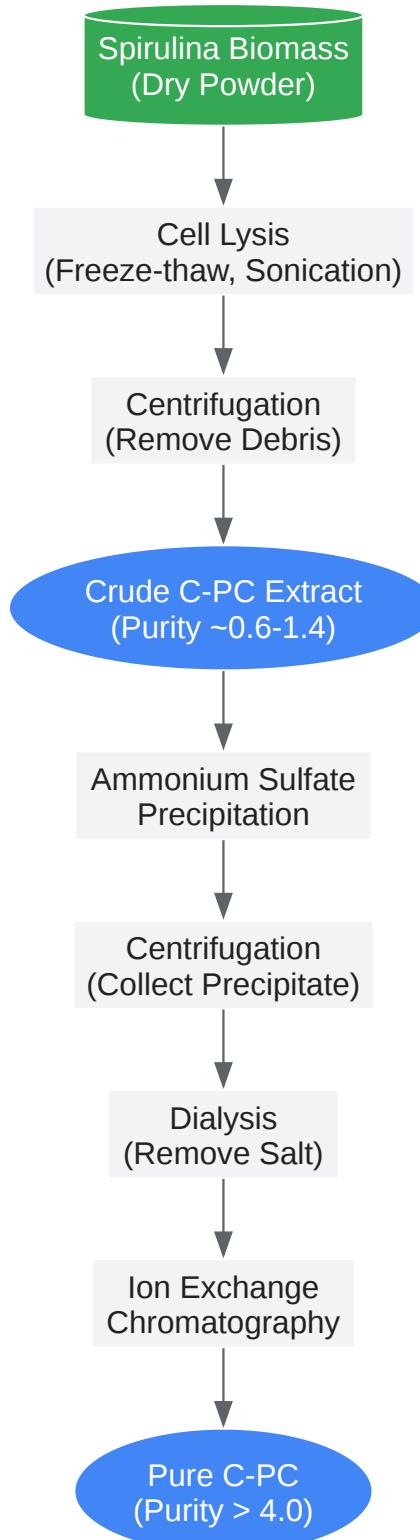
Phycocyanobilin exerts its biological effects by modulating several key signaling pathways. Its potent antioxidant and anti-inflammatory activities are of particular interest in drug development.

Antioxidant Signaling

PCB functions as a powerful antioxidant through multiple mechanisms. It directly scavenges reactive oxygen species (ROS) and reduces oxidative stress. A key mechanism is the inhibition of NADPH oxidase (NOX), a major source of cellular ROS. Furthermore, PCB can induce the expression of heme oxygenase-1 (HO-1), an enzyme that produces the antioxidant biliverdin[17].


[Click to download full resolution via product page](#)

Phycocyanobilin's primary antioxidant mechanisms.


Anti-inflammatory Signaling

Chronic inflammation is implicated in numerous diseases. **Phycocyanobilin** has been shown to inhibit key inflammatory signaling pathways, including the NF- κ B and MAPK pathways[18]. By preventing the activation of these pathways, PCB reduces the production of pro-inflammatory cytokines like IL-6 and IFN- γ , while promoting the production of anti-inflammatory cytokines such as IL-10[18].

Phycocyanobilin Anti-inflammatory Pathways

C-Phycocyanin Extraction & Purification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phycocyanobilin - Wikipedia [en.wikipedia.org]
- 2. phycocyanobilin | 20298-86-6 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. scbt.com [scbt.com]
- 6. Phycocyanobilin Supplier | CAS 20298-86-6 | AOBIOUS [aobious.com]
- 7. (2R,3Z)-phycocyanobilin | C33H38N4O6 | CID 5280816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Chemical Structure and Physical Properties of Phycocyanin Factory Sell Top Quality [biolyphar.com]
- 12. Phycocyanin - Wikipedia [en.wikipedia.org]
- 13. Buy Phycocyanobilin (EVT-337816) | 20298-86-6 [evitachem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. C-Phycocyanin-derived Phycocyanobilin as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Bioactivities of Phycocyanobilin from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phycocyanobilin: A Technical Guide on its Chemical Properties, Biological Activity, and Experimental Protocols]. BenchChem, [2025]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b10855927#phycocyanobilin-chemical-properties-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com